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molecular formula C10H18O3 B8557101 Octyl oxoacetate CAS No. 477884-85-8

Octyl oxoacetate

Cat. No. B8557101
M. Wt: 186.25 g/mol
InChI Key: CIFSXMMZCJYJTJ-UHFFFAOYSA-N
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Patent
US07326806B2

Procedure details

5.17 g of the butanol solution of glyoxal obtained in Example 2-11, 9.62 g of 1-octanol, and 0.6 g of the above-mentioned metal-loading carrier were put into an autoclave, and an oxidation reaction was conducted by the same operation as in Example 2-11. The reaction solution thus obtained was analyzed, which revealed the glyoxal conversion to be 90%, and the combined 1-octyl glyoxylate and 1-butyl glyoxylate (the product) selectivity and yield to be 74% and 67%, respectively.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
above-mentioned metal-loading
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.62 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH:6]([CH:8]=[O:9])=[O:7]>C(O)CCCCCCC>[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH2:4][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:9])[CH:6]=[O:7].[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:9])[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Three
Name
above-mentioned metal-loading
Quantity
0.6 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Five
Name
Quantity
9.62 g
Type
solvent
Smiles
C(CCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an oxidation reaction
CUSTOM
Type
CUSTOM
Details
The reaction solution thus obtained

Outcomes

Product
Name
Type
product
Smiles
C(C=O)(=O)OCCCCCCCC
Name
Type
product
Smiles
C(C=O)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07326806B2

Procedure details

5.17 g of the butanol solution of glyoxal obtained in Example 2-11, 9.62 g of 1-octanol, and 0.6 g of the above-mentioned metal-loading carrier were put into an autoclave, and an oxidation reaction was conducted by the same operation as in Example 2-11. The reaction solution thus obtained was analyzed, which revealed the glyoxal conversion to be 90%, and the combined 1-octyl glyoxylate and 1-butyl glyoxylate (the product) selectivity and yield to be 74% and 67%, respectively.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
above-mentioned metal-loading
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.62 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[CH:6]([CH:8]=[O:9])=[O:7]>C(O)CCCCCCC>[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH2:4][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:9])[CH:6]=[O:7].[C:8]([O:5][CH2:1][CH2:2][CH2:3][CH3:4])(=[O:9])[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Three
Name
above-mentioned metal-loading
Quantity
0.6 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Five
Name
Quantity
9.62 g
Type
solvent
Smiles
C(CCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an oxidation reaction
CUSTOM
Type
CUSTOM
Details
The reaction solution thus obtained

Outcomes

Product
Name
Type
product
Smiles
C(C=O)(=O)OCCCCCCCC
Name
Type
product
Smiles
C(C=O)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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